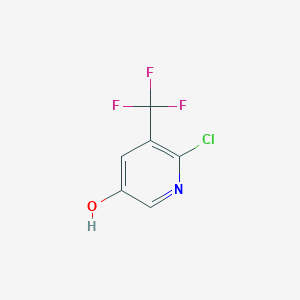

6-Chloro-5-(trifluoromethyl)pyridin-3-OL

Descripción

Contextualization of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products, including vitamins and coenzymes. chemicalbook.com In synthetic organic chemistry, pyridine and its derivatives are invaluable building blocks. chemicalbook.com The introduction of halogen atoms, such as chlorine, onto the pyridine ring further enhances its utility. nih.gov Halogenated pyridines serve as versatile intermediates in a wide range of cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov This versatility has made them crucial components in the synthesis of biologically active molecules. In the United States, over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production. prepchem.com

Significance of Trifluoromethyl Groups in Advanced Chemical Design

The trifluoromethyl (-CF3) group is one of the most important fluorinated moieties used in modern drug design. bohrium.commdpi.com Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups and modulate electronic interactions with biological targets. mdpi.com

Key advantages of introducing a trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes. This can increase the half-life of a drug candidate. mdpi.com

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.com

Modulation of Binding Affinity: The steric bulk and unique electronic nature of the trifluoromethyl group can lead to stronger and more selective binding interactions with target proteins. mdpi.commdpi.com

These properties have led to the inclusion of trifluoromethyl groups in a significant number of FDA-approved drugs for various conditions, from antidepressants like fluoxetine (B1211875) to treatments for HIV and migraines. mdpi.comnih.gov

Current Research Trajectories in Substituted Pyridinol Chemistry

Substituted pyridinols, and their tautomeric forms, pyridinones, are a class of heterocyclic compounds of high interest in medicinal chemistry. frontiersin.orgnih.gov Research indicates that the pyridinone form is often favored under physiological conditions. nih.gov This scaffold is considered a "privileged structure" because it can interact with biological targets in multiple ways, acting as both a hydrogen bond donor and acceptor. bohrium.comresearchgate.net

Current research focuses on leveraging these properties in drug discovery. Pyridinone derivatives have been investigated for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. bohrium.comfrontiersin.org The ability to easily modify the scaffold at multiple positions allows chemists to fine-tune properties like solubility, lipophilicity, and target specificity. bohrium.com Synthetic chemists continue to develop novel, efficient methods for creating highly substituted pyridinols and pyridinones, such as multi-component reactions, to accelerate the discovery of new lead compounds. chim.it

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZNWJDFGOYBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 5 Trifluoromethyl Pyridin 3 Ol and Analogs

De Novo Synthesis Approaches

The de novo synthesis of the pyridine (B92270) ring offers a powerful strategy for introducing the desired substituents with a high degree of control over their relative positions. This approach involves the construction of the heterocyclic ring from acyclic precursors, allowing for the strategic placement of functional groups.

Regioselective Construction of the Pyridine Ring System

The regioselective synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry. Various multicomponent reactions have been developed to achieve this, often involving the condensation of carbonyl compounds, enamines, and ammonia (B1221849) sources. For a molecule with the substitution pattern of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, a plausible strategy would involve the use of a trifluoromethylated building block. For instance, the cyclocondensation of a β-trifluoromethylated α,β-unsaturated ketone with an enamine derived from a β-keto ester or nitrile could provide a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The chlorine and hydroxyl groups could be introduced from the starting materials or by subsequent functionalization.

While a direct de novo synthesis for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is not extensively documented, related methodologies for trifluoromethyl-containing pyridines have been reported. For example, the synthesis of 2-aminopyridines bearing a trifluoromethyl group has been achieved through a copper-mediated [3 + 3] cycloaddition of β-CF3-acrylonitrile with oxime esters. rsc.org

Stereoselective Introduction of Functional Groups

While the target molecule, 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, is aromatic and thus achiral, the stereoselective introduction of functional groups is crucial in the synthesis of its non-aromatic precursors or more complex analogs. During the construction of a dihydropyridine intermediate, for example, the relative stereochemistry of the substituents can be controlled through the use of chiral auxiliaries or catalysts. This is particularly relevant when synthesizing analogs with chiral side chains or when exploring the biological activity of stereoisomers of related saturated heterocycles.

Catalytic Systems in Pyridine Ring Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyridine rings, offering mild reaction conditions and high efficiency. Cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions of alkynes and nitriles are a well-established method for constructing substituted pyridines. researchgate.net In the context of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, a trifluoromethylated alkyne could be co-cyclized with an alkyne bearing a protected hydroxyl group and a nitrile that could be later converted to a chlorine atom.

The use of nanocatalysts in multicomponent reactions for the synthesis of polyfunctionalized pyridines is also a growing area of research, offering advantages such as high catalytic activity and ease of recovery. nih.gov

Synthesis via Functional Group Interconversions on Precursor Pyridines

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring through a series of functional group interconversions. This approach is often more practical for accessing a range of analogs from a common intermediate.

Strategic Halogenation and Trifluoromethylation Procedures

The introduction of chlorine and trifluoromethyl groups onto a pyridine ring requires careful consideration of the directing effects of existing substituents. The synthesis of trifluoromethylpyridines often begins with the corresponding picoline (methylpyridine), which is subjected to chlorination and subsequent fluorination. nih.gov For instance, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be fluorinated to 2-chloro-5-(trifluoromethyl)pyridine (B1661970) using reagents like anhydrous potassium fluoride (B91410). google.com

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a valuable intermediate, can be achieved through various routes, including the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. nih.govalfa-chemical.com This highlights the feasibility of introducing multiple halogen atoms onto a trifluoromethylated pyridine core.

A plausible precursor for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol could be 2-chloro-5-(trifluoromethyl)pyridine. The synthesis of this precursor can be achieved from 3-methylpyridine (B133936) through N-oxidation, chlorination, and subsequent trifluoromethylation. google.com

| Precursor | Reagents and Conditions | Product | Reference |

| 3-Methylpyridine | 1. H₂O₂/CH₃COOH; 2. Benzoyl chloride; 3. Cl₂ | 2-Chloro-5-(trichloromethyl)pyridine | google.com |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous KF, CTAB, DMSO, reflux | 2-Chloro-5-(trifluoromethyl)pyridine | google.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | FeCl₃, Cl₂, 150-170 °C | 2,3-Dichloro-5-(trifluoromethyl)pyridine | alfa-chemical.com |

Hydroxylation Methods for Pyridine Derivatives

The introduction of a hydroxyl group at the 3-position of a highly substituted pyridine ring is a challenging transformation. Direct C-H hydroxylation of pyridines is often difficult to control regioselectively. A more common approach is the conversion of an existing functional group, such as an amino or a nitro group, into a hydroxyl group.

For instance, a precursor such as 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) can be synthesized from 5-nitro-3-(trifluoromethyl)pyridin-2-ol. chemicalbook.com The nitro group could then potentially be reduced to an amino group, which could be converted to a hydroxyl group via a Sandmeyer-type reaction.

A plausible, though not explicitly documented, route to 6-Chloro-5-(trifluoromethyl)pyridin-3-ol could involve the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. chemicalbook.com Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the target molecule.

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF, 100 °C | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | chemicalbook.com |

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade sequences offer significant advantages in the synthesis of complex molecules like 6-Chloro-5-(trifluoromethyl)pyridin-3-ol by combining multiple synthetic steps into a single operation. These approaches enhance efficiency by reducing the number of purification steps, minimizing waste generation, and saving time and resources.

One plausible multi-component strategy for the synthesis of the 6-chloro-5-(trifluoromethyl)pyridin-3-ol core structure could involve a variation of the Bohlmann-Rahtz pyridine synthesis. This reaction typically involves the condensation of an enamine with a functionalized alkyne. For the synthesis of the target molecule, a suitable trifluoromethyl-containing building block, such as a trifluoromethylated β-ketoester or a similar activated methylene (B1212753) compound, could react with an enamine derived from a chlorinated precursor. The subsequent cyclization and aromatization would yield the desired substituted pyridin-3-ol framework. The regioselectivity of such reactions is a critical aspect that needs to be carefully controlled through the choice of reactants and reaction conditions.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also represent a powerful tool. For instance, a cascade sequence could be initiated by a Michael addition of a nucleophile to a carefully designed precursor containing the trifluoromethyl group, followed by an intramolecular cyclization and subsequent chlorination or functional group interconversion to install the chloro and hydroxyl moieties.

The development of novel MCRs and cascade reactions for the synthesis of functionalized pyridinols is an active area of research. The use of transition-metal catalysis, such as palladium or copper, can facilitate C-C and C-N bond formations under mild conditions, enabling the construction of the pyridine ring from readily available starting materials.

Table 1: Examples of Multi-Component Reactions for the Synthesis of Substituted Pyridinols

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Representative Yield (%) |

| β-Ketoester | Enamine | Ammonium Acetate | Acetic Acid, Reflux | Polysubstituted Pyridin-3-ol | 70-85 |

| Malononitrile | Aldehyde | Thiol | Base (e.g., piperidine) | 2-Amino-3-cyanopyridine | 80-95 |

| 1,3-Dicarbonyl Compound | α,β-Unsaturated Ketone | Ammonia Source | Lewis Acid (e.g., ZnCl2) | Dihydropyridine (oxidized to pyridine) | 65-80 |

Note: This table presents generalized examples of multi-component reactions for the synthesis of substituted pyridines and pyridinols. The specific application to 6-Chloro-5-(trifluoromethyl)pyridin-3-ol would require tailored starting materials and optimization of reaction conditions.

Emerging Synthetic Technologies

The field of organic synthesis is continuously evolving, with new technologies emerging that offer enhanced efficiency, safety, and sustainability. These technologies are highly relevant to the synthesis of complex molecules like 6-Chloro-5-(trifluoromethyl)pyridin-3-ol.

Flow Chemistry Applications in Pyridinol Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

Photocatalysis in flow is another promising area. Light-induced reactions can be performed with high efficiency and selectivity in microreactors due to the excellent light penetration and precise control of irradiation time. This could be applied to C-H functionalization or other light-mediated transformations in the synthesis of the target molecule.

Table 2: Potential Advantages of Flow Chemistry in the Synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of large volumes of hazardous reagents can be risky. | Small reaction volumes and better heat transfer enhance safety. |

| Reaction Control | Difficult to maintain precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often more straightforward by running the system for longer. |

| Reproducibility | Can be subject to variations between batches. | High reproducibility due to consistent reaction conditions. |

| Multi-step Synthesis | Requires isolation and purification of intermediates. | "Telescoping" of reactions is possible, reducing manual handling. |

Sustainable Synthetic Route Development

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. The development of sustainable routes to 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is a key consideration for its potential large-scale production.

Key aspects of a sustainable synthesis include the use of renewable starting materials, the reduction or elimination of hazardous solvents, the use of catalytic rather than stoichiometric reagents, and the minimization of waste. For the synthesis of the target molecule, this could involve exploring water as a reaction solvent, employing heterogeneous catalysts that can be easily recovered and reused, and designing atom-economical reactions that maximize the incorporation of starting material atoms into the final product.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly sustainable approach. Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the formation of byproducts. While the direct biocatalytic synthesis of a complex molecule like 6-Chloro-5-(trifluoromethyl)pyridin-3-ol may be challenging, enzymes could be employed for specific steps, such as selective hydroxylation or halogenation of a pyridine precursor. ukri.orgnih.gov

Green chemistry metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), can be used to evaluate the sustainability of different synthetic routes and guide the development of more environmentally benign processes. wikipedia.orgnih.govmdpi.com

Process Optimization and Scalability Investigations

The transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and scalability investigations. The goal is to develop a robust, reliable, and cost-effective process that consistently delivers the target compound with the desired purity and yield.

For the synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, process optimization would involve a systematic study of all reaction parameters, including temperature, pressure, catalyst loading, reactant concentrations, and reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify the optimal conditions.

The scalability of the synthesis of trifluoromethylated pyridines is a well-established industrial practice, often involving high-temperature and high-pressure reactions. nih.gov For instance, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals, is performed on a large scale. nih.gov The knowledge gained from these industrial processes can be applied to the scale-up of the synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol. This includes considerations of reactor design, heat and mass transfer, and downstream processing for product isolation and purification.

A critical aspect of scalability is the cost of starting materials and reagents. The development of a cost-effective route may involve identifying cheaper sources of the trifluoromethyl group or developing more efficient catalytic systems that can be used at low loadings.

Table 3: Key Parameters for Process Optimization and Scalability

| Parameter | Objective |

| Yield | Maximize the conversion of starting materials to the desired product. |

| Purity | Achieve the desired product purity with minimal impurities. |

| Reaction Time | Minimize the reaction time to increase throughput. |

| Temperature & Pressure | Identify the optimal and safest operating conditions. |

| Catalyst Loading | Minimize the amount of catalyst used without compromising efficiency. |

| Solvent Selection | Choose a solvent that is effective, safe, and environmentally friendly. |

| Work-up & Purification | Develop an efficient and scalable procedure for product isolation. |

| Cost of Goods | Minimize the overall cost of production. |

Reactivity and Mechanistic Understanding of 6 Chloro 5 Trifluoromethyl Pyridin 3 Ol

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The electronic nature of the pyridine ring in 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is significantly influenced by its substituents. The trifluoromethyl group at the 5-position and the chloro group at the 6-position are both strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the hydroxyl group at the 3-position is an electron-donating group, which would typically activate the ring. However, the combined deactivating effect of the halogen and trifluoromethyl groups is expected to dominate, making electrophilic substitution challenging.

Directed Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In principle, the hydroxyl group of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol could act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation of the hydroxyl group, followed by coordination of the lithium to the nitrogen of the pyridine ring. This could facilitate deprotonation at the C4 position, which is ortho to the hydroxyl group. Subsequent quenching with an electrophile would introduce a substituent at this position. However, no specific examples of DoM on 6-Chloro-5-(trifluoromethyl)pyridin-3-ol have been reported.

Nucleophilic Aromatic Substitution Pathways

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position is a key functional handle for further molecular elaboration. Its reactivity is analogous to that of other phenolic compounds.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is expected to undergo O-alkylation to form ethers and O-acylation to form esters. Standard synthetic methodologies, such as the Williamson ether synthesis (using an alkyl halide and a base) or the Schotten-Baumann reaction (using an acyl chloride and a base), would likely be applicable. These reactions would proceed via the formation of a more nucleophilic pyridinolate anion.

Table 1: Plausible O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 6-Chloro-3-methoxy-5-(trifluoromethyl)pyridine |

Note: This table represents theoretically possible reactions, as specific experimental data for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is not available in the reviewed literature.

Heterocycle Annulation via Hydroxyl Activation

The hydroxyl group, in conjunction with the adjacent ring positions, could serve as a starting point for the construction of fused heterocyclic systems. For instance, activation of the hydroxyl group, perhaps by conversion to a better leaving group, could be followed by an intramolecular cyclization with a suitably positioned nucleophile. Alternatively, reactions that involve both the hydroxyl group and an adjacent C-H bond, such as condensation reactions, could lead to the formation of fused rings. However, no specific examples of such heterocycle annulation reactions starting from 6-Chloro-5-(trifluoromethyl)pyridin-3-ol have been described in the literature.

Investigation of Tautomeric Equilibria and Their Influence on Reactivity

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, it could potentially exist in equilibrium with 6-Chloro-5-(trifluoromethyl)pyridin-3(2H)-one. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituents. The aromatic pyridinol form is generally favored in non-polar solvents, while the pyridone form can be more stable in polar, protic solvents.

The tautomeric equilibrium has a profound impact on the reactivity of the molecule. The pyridinol form will exhibit typical phenolic reactivity, while the pyridone form will have the reactivity of an amide or lactam. For instance, electrophilic attack could occur at the oxygen of the pyridinol or the nitrogen of the pyridone. A quantitative study of the tautomeric constant (KT) for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol has not been found in the literature, and as such, a definitive statement on its predominant tautomeric form under various conditions cannot be made.

Chemical Modifications at the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is generally characterized by its high stability and the strength of its carbon-fluorine bonds. However, recent advancements in catalysis have enabled selective C-F bond activation, opening pathways for modifications that were previously considered challenging.

Defluorination and Fluorine Exchange Reactions

Direct defluorination or fluorine exchange on the CF3 group of pyridyl systems is not a commonly reported transformation due to the high energy of the C-F bond. Instead, modern synthetic strategies focus on "defluorinative functionalization," where a C-F bond is broken and a new C-C bond is formed simultaneously.

One prominent example of this approach, demonstrated on analogous 4-trifluoromethylpyridines, is the iridium-catalyzed asymmetric defluoroallylation. mdpi.comrsc.org This reaction involves the activation of the trifluoromethyl group to generate a key difluoro(pyridyl)methyl anion intermediate. This nucleophilic species then participates in an iridium-catalyzed asymmetric allylic alkylation, resulting in the formation of a new C-C bond and a difluoroalkyl-substituted chiral center. mdpi.comrsc.orgresearchgate.net This transformation highlights a sophisticated strategy to overcome the stability of the CF3 group, utilizing its electronic properties to achieve umpolung (polarity reversal) and subsequent functionalization rather than simple hydrodefluorination. mdpi.com

Table 1: Asymmetric Defluoroallylation of a Model 4-Trifluoromethylpyridine Data synthesized from analogous systems reported in literature. mdpi.comresearchgate.net

| Substrate | Catalyst System | Allyl Source | Base System | Solvent | Product | Yield |

| 4-Trifluoromethylpyridine | [Ir(cod)Cl]₂ / Chiral Ligand | Allyl Carbonate | Diboron/Base | THF | 4-(1,1-Difluoro-but-3-enyl)pyridine | High |

Derivatization of the Trifluoromethyl Group

Building upon defluorinative functionalization, the derivatization of the trifluoromethyl group extends beyond simple C-F bond cleavage. The challenge in utilizing α-trifluoromethyl carbanions for derivatization lies in their propensity to undergo rapid fluoride (B91410) elimination. researchgate.net However, strategies have been developed to stabilize these transient intermediates, for example, through coordination with a neighboring cationic palladium complex, enabling their participation in asymmetric cycloaddition reactions. researchgate.net

While specific derivatization of the CF3 group on 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is not extensively documented, the principles established for other trifluoromethylated heterocycles are applicable. Palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides also provide a pathway to functionalized alkenes, demonstrating a method for building molecular complexity starting from a CF3-containing fragment. beilstein-journals.org These methods underscore a paradigm shift towards viewing the CF3 group not just as a stable bioisostere, but as a handle for further chemical elaboration.

Cross-Coupling and Other Metal-Catalyzed Transformations

The chlorine atom at the C-6 position of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is activated towards metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the adjacent CF3 group, facilitates the initial oxidative addition step in many catalytic cycles, making this position a prime site for functionalization. rsc.org

Suzuki-Miyaura Coupling and Related Arylation Reactions

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For electron-deficient substrates like chloropyridines, this reaction is particularly efficient. libretexts.org The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the arylated product. libretexts.org

For challenging substrates such as aryl chlorides, the choice of ligand is critical. Sterically hindered, electron-rich phosphine (B1218219) ligands like SPhos, RuPhos, or P(tBu)3 are often required to promote both the oxidative addition and the difficult reductive elimination steps. rsc.org The reaction typically employs bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) in solvents like dioxane, toluene, or DMF. rsc.orgnih.gov The hydroxyl group at the C-3 position may remain unprotected, although its potential to direct or interfere with the catalytic cycle, possibly through the formation of a palladium alkoxide, should be considered. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Analogous Chloro-Heterocycles Data compiled from literature on similar substrates. rsc.orgnih.gov

| Electrophile | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temperature | Yield |

| 6-Chloro-5-aminopyridazinone | Arylboronic acid | Pd-SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 140 °C (µW) | 60-85% |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Dioxane | 80 °C | >95% |

| 4-Chloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 85-98% |

Amination and Amidation Reactions

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds between aryl halides and amines. This reaction is highly applicable to 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, given the activated nature of the C-Cl bond. The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, but the key bond-forming step is the reductive elimination from a palladium(II) amido complex. organic-chemistry.org

Success in these reactions often depends on the use of specialized bidentate phosphine ligands, such as BINAP or Xantphos, which stabilize the palladium center and facilitate the C-N reductive elimination. researchgate.net A variety of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles, can be coupled. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are typically required. organic-chemistry.orgnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles Data synthesized from analogous systems reported in literature. researchgate.netnih.gov

| Electrophile | Amine | Catalyst / Ligand | Base | Solvent | Temperature | Yield |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 °C | 89% |

| β-Chloroacroleins | Aminopyridines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 °C | 70-95% |

| Aryl Chlorides | Primary Amines | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 °C | 80-99% |

Carbonylation and Carboxylation Reactions

Palladium-catalyzed carbonylation provides a direct route to carbonyl compounds such as carboxylic acids, esters, and amides from aryl halides. In a typical carbonylation reaction, the aryl halide is treated with carbon monoxide (CO) and a suitable nucleophile in the presence of a palladium catalyst. For example, reacting 6-Chloro-5-(trifluoromethyl)pyridin-3-ol with CO and an alcohol (R'OH) would yield the corresponding pyridyl ester. The use of ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is common in these transformations.

Carboxylation, the direct introduction of a -COOH group, can be achieved using CO₂ or its synthetic equivalents, though this is often more challenging than carbonylation. The existence of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid as a commercially available compound suggests that viable synthetic routes, likely involving the carbonylation or direct carboxylation of a suitable precursor, have been developed. An alternative modern approach involves the decarbonylative functionalization of carboxylic acid derivatives. For instance, palladium-catalyzed decarbonylative trifluoromethylation of acid fluorides has been reported, showcasing the reversible nature of CO insertion and the utility of acyl derivatives in cross-coupling. nih.gov

Radical Reactions and Single-Electron Transfer Pathways

The presence of the trifluoromethyl (CF3) group and the substituted pyridine ring suggests that 6-Chloro-5-(trifluoromethyl)pyridin-3-ol can likely participate in radical reactions and single-electron transfer (SET) processes. The CF3 group is a key player in many radical transformations. researchgate.netrsc.org

Radical Trifluoromethylation: Although this compound is already trifluoromethylated, understanding the reverse—de-trifluoromethylation—or other radical reactions at the pyridine core is relevant. The generation of trifluoromethyl radicals from various precursors is a common strategy in organic synthesis. acs.org These radicals are typically electrophilic and can add to electron-rich systems. Conversely, the C-CF3 bond can be cleaved under certain conditions. Single-electron reduction of trifluoromethylarenes can lead to the formation of a radical anion, which may subsequently eliminate a fluoride anion to generate a difluorobenzyl radical. rhhz.net This suggests that under reductive conditions, 6-Chloro-5-(trifluoromethyl)pyridin-3-ol could potentially undergo transformations initiated by electron transfer to the trifluoromethyl group.

The following table summarizes common reagents used to generate trifluoromethyl radicals, which could potentially react with related pyridine substrates.

| Reagent Class | Example Reagent | Method of Radical Generation |

| Sulfinate Salts | Sodium triflinate (Langlois' reagent) | Oxidation (e.g., with (NH4)2S2O8) |

| Hypervalent Iodine | Togni's reagent | Reduction or thermal decomposition |

| Gaseous Reagents | Trifluoroiodomethane (CF3I) | Photolysis or radical initiator |

| Sulfonium Salts | Umemoto's reagent | Reduction |

Investigation of Reaction Mechanisms and Intermediates

Elucidating the precise reaction mechanisms for a molecule like 6-Chloro-5-(trifluoromethyl)pyridin-3-ol would involve a combination of experimental and computational techniques.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. This is achieved by replacing an atom with one of its heavier isotopes and measuring the resulting change in reaction rate.

For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, several types of KIE studies could theoretically be employed to investigate its reactivity:

Chlorine KIE (³⁵Cl/³⁷Cl): In reactions involving the cleavage of the C-Cl bond (e.g., nucleophilic aromatic substitution), a primary chlorine KIE would be expected. The magnitude of this effect could provide insight into the transition state structure of the C-Cl bond-breaking step.

Hydrogen/Deuterium KIE (¹H/²H): To study the role of the hydroxyl proton, a solvent isotope effect could be measured by running a reaction in D₂O versus H₂O. A significant KIE would indicate that proton transfer is involved in the rate-limiting step. Similarly, deuterating the C-H positions on the pyridine ring could probe whether C-H activation is occurring.

Currently, there is no publicly available literature reporting experimental or calculated KIE data for reactions involving 6-Chloro-5-(trifluoromethyl)pyridin-3-ol. Such studies would be invaluable for understanding its detailed mechanistic pathways.

Computational chemistry provides a powerful avenue for exploring the reactivity of molecules like 6-Chloro-5-(trifluoromethyl)pyridin-3-ol. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most likely reaction mechanisms.

Potential applications of computational studies for this compound include:

Mapping Reaction Energy Profiles: Calculating the energy barriers for proposed reaction pathways, such as nucleophilic substitution at the chlorine-bearing carbon or radical addition to the pyridine ring.

Characterizing Intermediates: Determining the structures and stabilities of potential reactive intermediates, such as radical anions or sigma complexes.

Predicting Spectroscopic Properties: Calculating properties like NMR chemical shifts, which can aid in the experimental identification of reaction products and intermediates.

While general computational studies have been performed on substituted pyridines researchgate.net, specific computational mechanistic elucidations for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol are not found in the reviewed literature. Such theoretical investigations would be a critical component in fully understanding its chemical behavior.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor to Diversified Pyridine (B92270) Scaffolds

The 6-Chloro-5-(trifluoromethyl)pyridin-3-ol scaffold is a foundational starting point for the generation of a wide array of substituted pyridine derivatives. nuph.edu.uadoaj.org The chloro and hydroxyl groups are amenable to a range of chemical manipulations, allowing for the introduction of diverse functionalities and the construction of novel pyridine-based molecules. nuph.edu.uadoaj.org The development of diversified pyridine libraries from functionalized precursors is a key strategy in medicinal chemistry for the discovery of new bioactive compounds. nuph.edu.uadoaj.org

The reactivity of the chloro and hydroxyl groups can be selectively targeted to achieve desired modifications. For instance, the hydroxyl group can undergo O-alkylation or O-arylation to produce a variety of ethers, while the chloro group can be displaced by a range of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for a combinatorial approach to scaffold diversification.

Table 1: Potential Reactions for Diversification of the 6-Chloro-5-(trifluoromethyl)pyridin-3-ol Scaffold

| Reaction Type | Reagents and Conditions | Resulting Functionality |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |

| O-Arylation | Aryl halide, Catalyst (e.g., CuI), Base | Aryl ether |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Substituted Pyridine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted Pyridine |

Construction of Fused Heterocyclic Systems (e.g., Imidazo[1,5-a]pyridine Derivatives)

The functional groups on 6-Chloro-5-(trifluoromethyl)pyridin-3-ol can be utilized to construct fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.govbeilstein-journals.orgrsc.orgorganic-chemistry.org For example, derivatives of this scaffold can serve as precursors for the synthesis of imidazo[1,5-a]pyridines, a class of compounds with a broad range of pharmacological activities. nih.govbeilstein-journals.orgrsc.orgorganic-chemistry.org The synthesis of such fused systems often involves the initial modification of the chloro and hydroxyl groups to introduce functionalities that can participate in subsequent cyclization reactions.

While direct cyclization from 6-Chloro-5-(trifluoromethyl)pyridin-3-ol may require several steps, its derivatives are key intermediates. For instance, amination of the chloro group followed by further functionalization can set the stage for an intramolecular cyclization to form the imidazole (B134444) ring fused to the pyridine core. The general strategy involves creating a di-functionalized pyridine that can undergo a condensation reaction to form the desired bicyclic system.

A variety of synthetic methods have been developed for the synthesis of imidazo[1,5-a]pyridines, often starting from 2-(aminomethyl)pyridines which can be prepared from corresponding halopyridines. nih.govbeilstein-journals.org These methods include reactions with carboxylic acids, aldehydes, or other electrophilic partners to construct the fused imidazole ring. nih.govbeilstein-journals.org

Application in the Synthesis of Chiral Compounds and Enantioselective Transformations

While specific examples of the direct use of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol in asymmetric synthesis are not extensively documented, its functional groups offer potential for the introduction of chirality. The hydroxyl group, for instance, can be a site for enantioselective reactions or for the attachment of chiral auxiliaries to guide stereoselective transformations at other positions of the molecule.

The synthesis of enantiomerically pure chiral pyridines is of significant interest in pharmaceutical development, as the different enantiomers of a drug can have distinct biological activities. nih.gov Methods for achieving enantiopure compounds include chiral resolution of racemic mixtures and asymmetric synthesis. nih.govwikipedia.orgnih.govyoutube.comyoutube.com In the context of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, a racemic derivative could potentially be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. nih.govwikipedia.org

Alternatively, the prochiral nature of a modified scaffold could allow for enantioselective transformations. For example, reduction of a ketone derivative of the scaffold using a chiral catalyst could yield a chiral alcohol with high enantiomeric excess. The development of catalytic asymmetric methods for the synthesis of chiral molecules is a rapidly advancing field of organic chemistry. nih.govacs.org

Incorporation into Polyfunctional Organic Architectures

The presence of multiple reactive sites on 6-Chloro-5-(trifluoromethyl)pyridin-3-ol makes it an ideal building block for incorporation into larger, polyfunctional organic architectures. youtube.com Its ability to undergo sequential and selective reactions at the chloro and hydroxyl positions allows for its integration into complex multi-step syntheses of biologically active molecules. youtube.comnih.gov

In the synthesis of complex molecules, building blocks with orthogonal protecting groups or selectively reactive functional groups are highly sought after. The chloro and hydroxyl groups of this pyridine derivative offer such selective reactivity. For example, the hydroxyl group could be protected, allowing for modification at the chloro position, followed by deprotection and subsequent reaction at the hydroxyl group. This controlled, stepwise approach is crucial for the construction of intricate molecular targets.

The trifluoromethylpyridine moiety itself is a key structural feature in a number of agrochemicals and pharmaceuticals, and 6-Chloro-5-(trifluoromethyl)pyridin-3-ol serves as a valuable precursor to these more complex structures. nih.gov

Design and Synthesis of Analogs and Derivatives for Chemical Space Exploration

The exploration of chemical space is a fundamental aspect of drug discovery and materials science. nih.gov By systematically modifying a core scaffold, chemists can generate libraries of related compounds with diverse properties. nih.gov 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is an excellent starting point for the creation of such compound libraries due to its readily modifiable functional groups.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of analogs. nih.govresearchgate.net For example, by reacting the scaffold with a diverse set of building blocks at either the chloro or hydroxyl position, a library of novel pyridine derivatives can be synthesized. nuph.edu.uadoaj.orgresearchgate.netmdpi.comresearchgate.net These libraries can then be screened for biological activity or other desirable properties.

The systematic modification of the 6-Chloro-5-(trifluoromethyl)pyridin-3-ol core allows for the exploration of structure-activity relationships (SAR). By observing how changes in the substituents affect the properties of the resulting molecules, researchers can gain insights into the key features required for a desired function, guiding the design of more potent and selective compounds.

Table 2: Examples of Compound Classes Synthesized from Functionalized Pyridine Scaffolds

| Scaffold Type | Resulting Compound Class | Potential Applications |

| Aminated Pyridines | Diaminopyridines, Pyridine-fused heterocycles | Medicinal Chemistry, Ligand Synthesis |

| Ether-linked Pyridines | Aryl- and Alkyl-pyridyl ethers | Agrochemicals, Pharmaceuticals |

| Biaryl Pyridines | Phenylpyridines, Heteroarylpyridines | Materials Science, Catalysis |

| Fused Pyridines | Thienopyridines, Imidazopyridines | Drug Discovery |

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed article on the advanced spectroscopic and spectrometric characterization of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol that adheres to the specific outline provided.

Detailed experimental data from high-resolution NMR, high-resolution mass spectrometry, and X-ray crystallography are essential for a thorough and scientifically accurate discussion of this compound's structural and mechanistic properties. The search did not yield specific multi-dimensional NMR, dynamic NMR, fragmentation pathway analyses, reaction monitoring studies, or crystal structure data for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol.

While information exists for related isomers and derivatives, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-ol and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, extrapolating this data would not provide a scientifically accurate representation of the specific compound . Fulfilling the request would necessitate access to proprietary research databases or newly conducted experimental work that is not available in the public domain.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Advanced Spectroscopic and Spectrometric Characterization in Structural and Mechanistic Research

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "vibrational fingerprint," allowing for the identification of the compound and the characterization of its functional groups.

For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, the IR and Raman spectra would be expected to exhibit characteristic vibrations corresponding to its distinct structural components: the substituted pyridine (B92270) ring, the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the trifluoromethyl (-CF3) group.

Expected Vibrational Modes:

O-H Stretching: A broad and strong absorption band would be anticipated in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. Its broadness would suggest intermolecular hydrogen bonding in the solid state or concentrated solutions.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹.

C=C and C=N Stretching: The pyridine ring would display a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are often sensitive to the nature and position of substituents.

C-F Stretching: The trifluoromethyl group would produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ range, corresponding to the symmetric and asymmetric C-F stretching modes.

C-O Stretching and O-H Bending: The C-O stretching of the phenol-like hydroxyl group would likely be observed in the 1200-1260 cm⁻¹ region. The in-plane O-H bending vibration is expected around 1330-1440 cm⁻¹.

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Without experimental data, a specific data table cannot be generated. Theoretical calculations using methods like Density Functional Theory (DFT) would be required to predict the precise frequencies and intensities of these vibrational modes.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol would be expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the pyridine ring. The pyridine chromophore itself exhibits characteristic absorptions, which are modified by the substituents.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. For substituted pyridines, these bands are often observed in the 200-300 nm range.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and can sometimes be obscured or overlap with them.

The presence of the -OH (an auxochrome) and -Cl and -CF3 (electron-withdrawing groups) substituents would cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The hydroxyl group, acting as an electron-donating group through resonance, would likely cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The electron-withdrawing chloro and trifluoromethyl groups would also influence the energy of the molecular orbitals, further modifying the spectrum.

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including some pyridine derivatives, exhibit fluorescence. Whether 6-Chloro-5-(trifluoromethyl)pyridin-3-ol is fluorescent and the characteristics of its emission spectrum (e.g., emission maximum, quantum yield) would depend on its specific electronic structure and the efficiency of non-radiative decay processes that compete with fluorescence. Typically, the fluorescence emission occurs at a longer wavelength (lower energy) than the absorption. Information regarding the fluorescence properties of this specific compound is not currently available.

To provide a detailed analysis and data tables for the electronic spectra, experimental measurements in various solvents or high-level computational studies (e.g., Time-Dependent Density Functional Theory, TD-DFT) would be necessary.

Computational and Theoretical Chemistry of 6 Chloro 5 Trifluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to chemical attack.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability of a molecule. researchgate.netnumberanalytics.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, the electron-withdrawing nature of the chlorine and trifluoromethyl substituents is expected to lower the energies of both the HOMO and LUMO. The lone pairs on the oxygen and nitrogen atoms will likely contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine (B92270) ring and the electron-withdrawing groups, indicating that these are the regions most susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. The resulting atomic charges provide a picture of the electrostatic landscape of the molecule.

A more intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. acs.orgresearchgate.netyoutube.com This map is plotted on the electron density surface of the molecule and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of high electron density and negative potential, which are attractive to electrophiles. Blue areas represent regions of low electron density and positive potential, indicating sites prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, the MEP map would likely show a region of high negative potential (red) around the hydroxyl oxygen and the nitrogen atom of the pyridine ring, reflecting their high electronegativity and the presence of lone pairs. The hydrogen of the hydroxyl group and the carbon atoms attached to the electron-withdrawing chlorine and trifluoromethyl groups would be expected to exhibit a positive potential (blue). Such a map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties.

For a relatively rigid molecule like 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, conformational analysis would primarily focus on the orientation of the hydroxyl group. While rotation around the C-O bond is possible, the planarity of the pyridine ring restricts major conformational changes. MD simulations can be used to study the vibrational modes of the molecule and its interactions with solvent molecules in a condensed phase. This can provide insights into how the solvent environment influences the molecule's structure and reactivity.

Prediction of Spectroscopic Properties and Experimental Validation

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties, which can then be compared with experimental data for validation. For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, key spectroscopic techniques that can be computationally modeled include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.netgithub.io These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated NMR spectrum with an experimentally obtained one, the proposed structure can be confirmed.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated, generating a theoretical IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule. The calculated spectrum can aid in the assignment of the experimental IR bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and the O-H stretch of the hydroxyl group.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 6-Chloro-5-(trifluoromethyl)pyridin-3-ol

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (OH proton, ppm) | 9.8 | 9.5 |

| ¹³C NMR (C-OH, ppm) | 155.2 | 154.8 |

| IR (O-H stretch, cm⁻¹) | 3450 | 3420 |

Note: These values are for illustrative purposes.

Computational Design of Novel Synthetic Routes and Reagents

Computational chemistry is increasingly being used as a tool for the design of new synthetic strategies. mdpi.comnih.govorientjchem.orgnih.gov By calculating the reaction energies and activation barriers for various potential synthetic pathways, chemists can identify the most promising routes to a target molecule. For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, computational methods could be employed to:

Evaluate different starting materials and reagents: By modeling the reactions of various precursors, the most efficient and selective synthetic transformations can be identified.

Investigate reaction mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of a reaction, helping to understand the factors that control its outcome.

Predict the regioselectivity of reactions: For a substituted pyridine ring, there are multiple positions where a reaction can occur. Computational analysis can predict which position is most likely to react, guiding the design of selective syntheses.

Theoretical Studies on Tautomerism and Isomerism

Hydroxypyridines, such as 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, can exist in equilibrium with their pyridone tautomers. researchgate.netnih.govwayne.eduacs.orgwuxibiology.com In this case, the tautomer would be 6-Chloro-5-(trifluoromethyl)pyridin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents on the pyridine ring.

Quantum chemical calculations can be used to determine the relative stabilities of the two tautomers by calculating their Gibbs free energies. The transition state for the tautomerization reaction can also be located, providing the activation energy for the interconversion. These theoretical studies can predict which tautomer is likely to be dominant under different conditions. For 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, the presence of the electron-withdrawing groups may influence the tautomeric equilibrium compared to unsubstituted 3-hydroxypyridine.

Table 3: Hypothetical Relative Energies of Tautomers of 6-Chloro-5-(trifluoromethyl)pyridin-3-ol in Different Solvents

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 6-Chloro-5-(trifluoromethyl)pyridin-3-ol | 0.0 (Reference) | 0.0 (Reference) |

| 6-Chloro-5-(trifluoromethyl)pyridin-3(2H)-one | +5.2 | +2.8 |

Note: These values are illustrative and would be determined through specific calculations.

Emerging Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Systems for Pyridine (B92270) Functionalization

The functionalization of the pyridine ring in 6-chloro-5-(trifluoromethyl)pyridin-3-ol is a key area of emerging research. The chloro and hydroxyl groups, along with the C-H bonds on the pyridine ring, offer multiple handles for modification through advanced catalytic methods.

Cross-Coupling Reactions: Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.netacs.orgnih.gov For 6-chloro-5-(trifluoromethyl)pyridin-3-ol, the chloro group at the 6-position is a prime site for Suzuki, Stille, and Buchwald-Hartwig amination reactions. acs.orgrsc.org The development of novel ligand systems for palladium and nickel catalysts could enable efficient coupling at this position, even in the presence of the acidic hydroxyl group. Furthermore, the hydroxyl group could be converted to a triflate or nonaflate, providing an additional site for cross-coupling. Research in this area would focus on achieving high selectivity and yields for these transformations.

C-H Activation: Direct C-H activation is an increasingly important strategy for the efficient functionalization of heterocyclic compounds. For 6-chloro-5-(trifluoromethyl)pyridin-3-ol, the C-H bonds at the 2- and 4-positions are potential targets for catalytic C-H functionalization. The development of ruthenium, rhodium, or palladium catalysts capable of selectively activating these C-H bonds would open up new routes to a wide range of derivatives without the need for pre-functionalization.

A summary of potential catalytic functionalization sites is presented in the table below.

| Position | Functional Group | Potential Catalytic Reaction | Catalyst System |

| 6 | -Cl | Suzuki, Stille, Buchwald-Hartwig | Palladium, Nickel |

| 3 | -OH | Cross-coupling (after conversion to triflate) | Palladium, Nickel |

| 2, 4 | -H | C-H Activation/Functionalization | Ruthenium, Rhodium, Palladium |

Integration into Advanced Materials and Supramolecular Assemblies

The structural motifs present in 6-chloro-5-(trifluoromethyl)pyridin-3-ol make it an attractive building block for the construction of advanced materials and supramolecular assemblies.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group of 6-chloro-5-(trifluoromethyl)pyridin-3-ol are excellent coordinating sites for metal ions, making it a potential ligand for the synthesis of novel MOFs. universityofgalway.ieresearchgate.netumt.edu.my The trifluoromethyl and chloro substituents could impart unique properties to the resulting frameworks, such as altered pore sizes, hydrophobicity, and gas sorption capabilities. Research in this area would involve exploring the coordination chemistry of this ligand with various metal centers and characterizing the resulting porous materials.

Hydrogen-Bonded Networks: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. researchgate.netnsf.govresearchgate.net This allows for the formation of well-defined one-, two-, or three-dimensional hydrogen-bonded networks in the solid state. The presence of the trifluoromethyl and chloro groups could influence the packing and stability of these networks. The study of the crystal engineering of this molecule could lead to materials with interesting physical properties.

Photochemical and Electrochemical Reactivity Investigations

The photochemical and electrochemical properties of 6-chloro-5-(trifluoromethyl)pyridin-3-ol are largely unexplored.

Photochemical Reactions: The pyridine ring can undergo photochemical reactions, and the presence of the chloro and trifluoromethyl groups may influence its photostability and reactivity. Investigations into the photochemical behavior of this compound could reveal new reaction pathways and potential applications in photochemistry.

Electrochemical Behavior: Cyclic voltammetry could be employed to study the redox properties of 6-chloro-5-(trifluoromethyl)pyridin-3-ol. researchgate.net The electron-withdrawing trifluoromethyl group is expected to influence the reduction potential of the pyridine ring. Electrochemical studies could also explore the possibility of electrochemically-driven reactions, such as reductive dechlorination or coupling reactions.

Exploration of New Derivatization Strategies and Reaction Manifolds

Beyond the functionalization of the pyridine ring, the hydroxyl group offers a key site for a variety of derivatization reactions.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters through reactions with alkyl halides or acyl chlorides, respectively. acs.orgwikipedia.org Iron-catalyzed etherification presents a modern and environmentally benign approach. acs.org These derivatizations would not only modify the physical properties of the molecule but also provide new functionalities for further transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution. nih.govyoutube.comlibretexts.orgmdpi.com While the chloro group is a potential leaving group, other positions on the ring might also be activated towards nucleophilic attack under specific conditions. Exploring SNAr reactions with various nucleophiles could lead to a diverse range of substituted pyridines.

Directed ortho-Metalation (DoM): The hydroxyl group, after suitable protection, could act as a directed metalation group (DMG), guiding the deprotonation of the adjacent C-4 position with strong bases like organolithium reagents. uwindsor.cawikipedia.orgorganic-chemistry.orgharvard.edu Trapping the resulting organometallic intermediate with various electrophiles would provide a powerful method for the regioselective synthesis of 4-substituted derivatives.

The following table outlines potential derivatization strategies for 6-chloro-5-(trifluoromethyl)pyridin-3-ol.

| Reaction Site | Reaction Type | Reagents | Product Type |

| -OH | Etherification | Alkyl halide, base | Ether |

| -OH | Esterification | Acyl chloride, base | Ester |

| -Cl (position 6) | Nucleophilic Aromatic Substitution | Various nucleophiles | Substituted pyridine |

| C-4 (via DoM) | Directed ortho-Metalation | Organolithium, Electrophile | 4-substituted pyridinol |

The exploration of these emerging research directions will undoubtedly expand the chemical space accessible from 6-chloro-5-(trifluoromethyl)pyridin-3-ol and could lead to the discovery of new molecules with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloro-5-(trifluoromethyl)pyridin-3-OL, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyridine precursors. For example, chlorination at the 6-position followed by trifluoromethyl group introduction at the 5-position via cross-coupling reactions (e.g., using Cu or Pd catalysts). Optimization includes controlling reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield . Purity can be improved via recrystallization from ethanol/water mixtures.

Q. How can the purity and structural integrity of 6-Chloro-5-(trifluoromethyl)pyridin-3-OL be verified using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., hydroxyl at C3, CF at C5, Cl at C6). Aromatic protons appear as distinct splitting patterns (e.g., doublets for para-substituted pyridines) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H] at m/z 228.55) .

Q. What are the key stability considerations for storing 6-Chloro-5-(trifluoromethyl)pyridin-3-OL under laboratory conditions?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture due to potential hydrolysis of the trifluoromethyl group. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. What strategies are effective in analyzing the regioselectivity of electrophilic substitution reactions on 6-Chloro-5-(trifluoromethyl)pyridin-3-OL?

- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts electron density distribution, showing higher reactivity at the C4 position due to electron-withdrawing effects of Cl and CF. Experimental validation involves nitration or sulfonation reactions followed by H NMR to identify substitution patterns .

Q. How can computational chemistry approaches predict the reactivity and potential biological targets of 6-Chloro-5-(trifluoromethyl)pyridin-3-OL?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to screen against kinase or enzyme targets (e.g., p38 MAP kinase) where trifluoromethyl groups enhance binding affinity .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity to design derivatives with improved potency .

Q. What methodologies resolve contradictions in reported biological activity data for halogenated pyridinol derivatives like 6-Chloro-5-(trifluoromethyl)pyridin-3-OL?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.